Iron;iron(2+);sulfanide

Description

Historical Perspectives in Iron(II) Sulfide (B99878) Studies

The study of iron sulfides dates back centuries, with early observations linked to the mineral pyrite (B73398), often mistaken for gold and referred to as "fool's gold". usc.edu In 1546, it was noted that pyrite was a mineral from which sulfur could be obtained. geologyscience.ru By 1804, it was determined that both pyrite and marcasite (B74401) were forms of FeS2, which was later confirmed in 1819. geologyscience.ru Early on, a connection between pyrite and organic matter was observed. geologyscience.ru

A significant leap in understanding came with the work of Berner in the 1960s, which began to unravel the chemistry, formation, and importance of sedimentary iron sulfide formation. geologyscience.ru Prior to this, in the early 20th century, research had identified three main phases in the sulfur-iron system: pyrite, marcasite, and pyrrhotite (B1172379). geologyscience.ru The "iron-sulfur world" hypothesis, proposed between 1988 and 1992, suggests that early life may have originated on the surface of iron sulfide minerals. wikipedia.org This theory posits that the first life forms, or "pioneer organisms," developed in high-pressure, high-temperature volcanic hydrothermal flows. wikipedia.org

Evolution of Research Methodologies in FeS Characterization

The methods for characterizing iron(II) sulfide have evolved significantly, moving from basic mineralogical descriptions to advanced analytical techniques.

Early Methods: Initial studies relied on visual identification and basic chemical tests to distinguish different forms of iron sulfide. geologyscience.rufrontiersin.org

Microscopy and Spectroscopy: The advent of scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) allowed for the determination of the elemental ratios in iron sulfide precipitates. frontiersin.org Further advancements include the use of powder X-ray diffraction (XRD) to study the crystal structure, and transmission electron microscopy (TEM) to observe morphology and size. frontiersin.orgresearchgate.net High-resolution TEM (HRTEM) provides even more detailed structural information. frontiersin.org

Spectroscopic Techniques: A range of spectroscopic methods are now employed. X-ray photoelectron spectroscopy (XPS) is used to analyze the elemental composition and chemical states of iron and sulfur on the material's surface. researchgate.netustb.edu.cn UV-vis absorption and photoluminescence spectroscopy are used to study the optical properties. researchgate.net

Advanced Analytical Techniques: Modern research utilizes a suite of sophisticated methods for a comprehensive understanding of FeS properties. These include:

Thermogravimetric Analysis (TGA): To study the thermal stability of the compound. frontiersin.org

Atomic Force Microscopy (AFM): To determine surface roughness. frontiersin.org

In situ X-ray Absorption Spectroscopy: For developing advanced materials with specific magnetic and electronic properties. sigmaaldrich.com

Cyclic Voltammetry: To characterize the electrochemical properties. aip.org

Computational Studies: Density Functional Theory (DFT) calculations have become a crucial tool for understanding the electronic structure, surface adsorption mechanisms, and redox properties of iron sulfide compounds. researchgate.net

The following table provides a summary of the evolution of characterization techniques for iron(II) sulfide:

Interactive Data Table: Evolution of FeS Characterization Techniques| Decade/Era | Key Methodologies | Type of Information Obtained |

|---|---|---|

| Pre-20th Century | Visual Inspection, Basic Chemical Assays | Mineral identification, elemental presence |

| Early-Mid 20th Century | Optical Microscopy, Wet Chemical Analysis | Basic morphology, bulk composition |

| 1960s-1980s | X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM) | Crystal structure, surface morphology |

| 1990s-2000s | Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS) | Nanoscale structure, surface chemistry, elemental states |

| 2010s-Present | High-Resolution TEM (HRTEM), In-situ Spectroscopy, Density Functional Theory (DFT) | Atomic-level structure, real-time reaction monitoring, theoretical properties |

Current Frontiers and Challenges in Iron(II) Sulfide Research

Current research on iron(II) sulfide is focused on several key areas, driven by its potential in various technological applications.

Nanomaterials Synthesis: A significant area of research is the synthesis of nano-sized iron sulfides. cas.cn These nanomaterials exhibit unique properties due to their high surface area-to-volume ratio. frontiersin.org Methods for synthesis include hydrothermal techniques, biomineralization, co-precipitation, and low-temperature chemical synthesis. cas.cnfrontiersin.org Green synthesis routes, using plant extracts, are also being explored as an eco-friendly alternative. researchgate.net

Catalysis: Iron sulfides are being investigated as catalysts in a range of reactions. They show potential in green catalytic applications and energy storage. rsc.org Research has demonstrated their catalytic activity in the hydrogenation of CO2 to formate. rsc.org They are also being explored as electrocatalysts for the hydrogen evolution reaction (HER) in water splitting. researchgate.netmdpi.com The catalytic properties are often linked to the Fenton reaction, where Fe2+ catalyzes the production of hydroxyl radicals. nih.gov

Environmental Remediation: Iron sulfide-based materials are attracting attention for their use in environmental remediation. frontiersin.org They are effective in removing heavy metals and metalloids from water through adsorption. nih.gov Additionally, they can be used to activate persulfates for the degradation of organic pollutants in wastewater. frontiersin.org The sulfidation of iron-based materials is a growing area of interest for water treatment. acs.org

Challenges: A key challenge in iron(II) sulfide research is controlling the phase purity and morphology of the synthesized materials, as different phases (e.g., mackinawite, pyrite, pyrrhotite) exhibit different properties. frontiersin.orgresearchgate.net The stability of these materials, especially in the presence of air and moisture, is another important consideration. rsc.org

Interdisciplinary Significance of Iron(II) Sulfide in Scientific Domains

The study of iron(II) sulfide has implications across multiple scientific disciplines.

Geochemistry: Iron sulfides are widespread in nature and play a crucial role in biogeochemical cycles, particularly the iron and sulfur cycles. wikipedia.orgscispace.com They are commonly found in low-oxygen environments like swamps and the sediments of lakes and oceans, where they are formed by sulfate-reducing bacteria. wikipedia.org The formation of iron sulfide minerals is a key process in the diagenesis of sediments. geologyscience.ru

Materials Science: In materials science, iron sulfides are of interest for their diverse structural, magnetic, and semiconducting properties. frontiersin.org The various phases of iron sulfide, such as pyrite (FeS2) and pyrrhotite (Fe1-xS), have potential applications in electronics and energy storage. usc.edursc.org Research into nano-sized iron sulfides is particularly active, with potential applications in solar energy materials and fuel cells. americanelements.com

Environmental Science: The application of iron sulfides in environmental remediation highlights their importance in this field. frontiersin.org Their ability to remove toxic metals and degrade organic pollutants makes them a promising material for water and soil treatment. researchgate.netnih.gov They are also studied for their role in autotrophic denitrification, a process for removing nitrates from wastewater. nih.gov

Astrobiology and Origin of Life: The iron-sulfur world hypothesis connects the chemistry of iron sulfides to the origin of life. wikipedia.org This theory suggests that the unique properties of iron sulfide surfaces could have catalyzed the formation of prebiotic molecules. rsc.org

The following table summarizes the interdisciplinary applications of iron(II) sulfide:

Interactive Data Table: Interdisciplinary Significance of Iron(II) Sulfide| Scientific Domain | Key Role/Application of Iron(II) Sulfide |

|---|---|

| Geochemistry | Component of biogeochemical cycles (iron, sulfur), formation of sedimentary minerals, indicator of anoxic environments. wikipedia.orggeologyscience.ruscispace.com |

| Materials Science | Semiconductor properties, magnetic materials, catalysts for energy storage and conversion, development of nanomaterials. usc.edufrontiersin.orgrsc.orgamericanelements.com |

| Environmental Science | Remediation of heavy metal contamination, degradation of organic pollutants, wastewater treatment (denitrification). researchgate.netfrontiersin.orgnih.govnih.gov |

| Astrobiology | Central to the "iron-sulfur world" hypothesis for the origin of life, potential catalyst for prebiotic synthesis. wikipedia.orgrsc.org |

Table of Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Iron(II) sulfide | FeS |

| Pyrite | FeS₂ |

| Marcasite | FeS₂ |

| Pyrrhotite | Fe₁₋ₓS |

| Greigite | Fe₃S₄ |

| Iron(III) sulfide | Fe₂S₃ |

| Hydrogen sulfide | H₂S |

| Carbon dioxide | CO₂ |

| Formate | HCOO⁻ |

| Tetracycline (B611298) | C₂₂H₂₄N₂O₈ |

| Thiosulfate | S₂O₃²⁻ |

| Hydrochloric acid | HCl |

| Ferric citrate | C₆H₅Fe₇O₁₄ |

| Sodium sulfide | Na₂S |

| Thiourea | CH₄N₂S |

| Goethite | α-FeO(OH) |

| Mackinawite | FeS |

| Smythite | (Fe,Ni)₉S₁₁ |

| Troilite | FeS |

Structure

2D Structure

Properties

Molecular Formula |

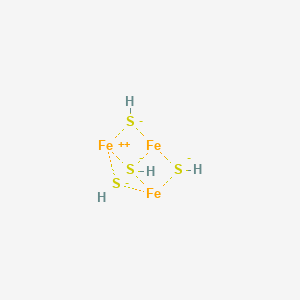

Fe3H4S4-2 |

|---|---|

Molecular Weight |

299.8 g/mol |

IUPAC Name |

iron;iron(2+);sulfanide |

InChI |

InChI=1S/3Fe.4H2S/h;;;4*1H2/q;;+2;;;;/p-4 |

InChI Key |

YXXKXRWWNBEVMU-UHFFFAOYSA-J |

SMILES |

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe+2] |

Canonical SMILES |

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe+2] |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of Iron Ii Sulfide

Controlled Synthesis Methodologies for FeS Polymorphs

The ability to selectively synthesize different polymorphs of iron sulfide (B99878) is crucial for tailoring its properties to specific applications. Various chemical and physical methods have been developed to achieve this control.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are widely utilized for the synthesis of crystalline FeS polymorphs due to their operational simplicity and high yield. nih.gov These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, such as a Teflon-lined autoclave. frontiersin.orgnih.gov

Key parameters that influence the final product include the choice of iron and sulfur precursors, the solvent, reaction temperature, and time. nih.gov Common iron sources include iron chlorides (FeCl₂·4H₂O, FeCl₃·6H₂O), iron nitrates (Fe(NO₃)₃·9H₂O), and iron sulfates (FeSO₄). nih.gov Sulfur sources can range from elemental sulfur to compounds like sodium thiosulfate (Na₂S₂O₃), sodium sulfide (Na₂S), and thiourea (NH₂CSNH₂). nih.gov

For instance, FeS nanoparticles with a flower-like morphology have been synthesized via a hydrothermal method using iron nitrate (B79036) and thiourea in a mixture of deionized water and ethanol, heated at 200°C for 12 hours. nih.gov Solvothermal synthesis, on the other hand, often employs organic solvents like ethylene glycol. A typical procedure involves dissolving an iron salt, such as FeCl₃·6H₂O, in ethylene glycol, followed by the addition of a sulfur source and subsequent heating. frontiersin.orgnih.gov The use of capping agents like polyvinylpyrrolidone (B124986) (PVP) can prevent excessive growth and aggregation of the nanoparticles. frontiersin.org These methods allow for the targeted synthesis of specific polymorphs, such as pyrite (B73398) and marcasite (B74401), by systematically controlling the reaction conditions. rsc.orgresearchgate.net

| Method | Iron Source | Sulfur Source | Solvent | Temperature (°C) | Time (h) | Observed Morphology |

|---|---|---|---|---|---|---|

| Hydrothermal | Iron nitrate | Thiourea | Water/Ethanol | 200 | 12 | Nanoflowers |

| Solvothermal | FeCl₃·6H₂O | Thiourea | Ethylene Glycol | 180 | 18 | Nanoparticles |

| Hydrothermal | FeSO₄ | Na₂S₂O₃ | Water | 180-200 | 4-24 | Microspherulites |

Precipitation Techniques and Colloidal FeS Formation

Chemical co-precipitation is a straightforward method for synthesizing FeS at mild conditions. nih.gov This technique typically involves the reaction of an iron(II) salt, such as ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), with a sulfide source like sodium sulfide (Na₂S) in an aqueous solution under anaerobic conditions to prevent oxidation. nih.govfrontiersin.org The pH of the solution is a critical parameter and is often adjusted using acids like acetic acid. nih.gov

A significant challenge in precipitation methods is the prevention of particle aggregation to obtain stable colloidal FeS. rusnano.com The formation of colloidal FeS is a key process in natural aquatic environments and can be studied in the laboratory to understand its role in biogeochemical cycles. researchgate.netnih.gov The stability of these colloids is influenced by factors such as the sulfide-to-iron ratio and the presence of organic compounds. researchgate.net Reductive dissolution of iron oxyhydroxides like ferrihydrite by aqueous sulfide can lead to the formation of nanoscale FeS clusters that can remain suspended for extended periods under specific conditions. researchgate.netnih.gov

| Iron Source | Sulfur Source | pH Control | Key Feature |

|---|---|---|---|

| Iron (II) sulfate heptahydrate | Sodium sulfide | Acetic acid | Mild reaction conditions |

| Ferrihydrite (precursor) | Aqueous sulfide | Dependent on S/Fe ratio | Formation of stable colloidal clusters |

Solid-State Reaction Pathways for FeS Preparation

Solid-state synthesis offers a direct route to produce FeS by heating elemental iron and sulfur together. wikipedia.orgyoutube.com This method is highly exothermic and requires careful temperature control. youtube.comyoutube.com The mass ratio of the reactants is crucial, with a typical ratio being 7 grams of iron to 4 grams of sulfur. youtube.com

Another solid-state approach involves the reaction of iron oxides (e.g., Fe₂O₃) with molecular sulfur sources. mdpi.com Thioacetamide and thiourea have been employed as sulfur sources in reactions with Fe₂O₃ at elevated temperatures (400-650 °C). mdpi.comresearchgate.net The choice of the molecular sulfur source can significantly influence the reaction pathway and the microstructure of the final FeS product. For example, the pyrolysis of thioacetamide produces H₂S gas which reacts with Fe₂O₃ to form FeS directly, whereas thiourea pyrolysis leads to the formation of CS₂ gas and an intermediate FeS₂ phase before the final FeS product is obtained. mdpi.com

| Iron Source | Sulfur Source | Reaction Temperature (°C) | Key Observation |

|---|---|---|---|

| Elemental Iron | Elemental Sulfur | High (initiated by heat) | Highly exothermic reaction |

| Fe₂O₃ | Thioacetamide (TAA) | 400 - 650 | Direct formation of FeS via H₂S |

| Fe₂O₃ | Thiourea (TA) | 650 | Formation of FeS via an FeS₂ intermediate |

Mechanochemical Synthesis Routes for FeS

Mechanochemical synthesis utilizes mechanical energy, typically from a high-energy ball mill, to induce chemical reactions and structural changes. dtu.dk This method can be used to synthesize FeS and its polymorphs from elemental iron and sulfur powders. aip.orgaip.org The process involves milling the powders for extended periods, during which the repeated collisions of the milling balls provide the energy for the reaction to occur. aip.orgresearchgate.net

Parameters such as milling time, ball-to-powder ratio, and the milling atmosphere (e.g., wet milling in the presence of a process control agent like toluene) are critical in determining the phase and crystallinity of the final product. aip.orgaip.org For instance, the FeS phase can start to form after 6 hours of milling and can be the dominant phase for up to 42 hours, with longer milling times potentially leading to the formation of FeS₂. aip.orgaip.org

| Reactants | Milling Conditions | Key Finding |

|---|---|---|

| Elemental Iron and Sulfur | Wet milling, 500 rpm, 48 hrs | FeS phase forms initially, can transform to FeS₂ with longer milling |

| Elemental Iron and Sulfur | High-energy planetary ball mill | Final product depends on the initial Fe:S ratio (FeS for 1:1, FeS₂ for 1:2) |

Green Chemistry Approaches in FeS Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for FeS synthesis. royalsocietypublishing.org This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient processes. royalsocietypublishing.org

One promising green approach is the biosynthesis of FeS, which utilizes microorganisms such as sulfate-reducing bacteria (SRB). nih.govfrontiersin.org These bacteria can reduce sulfate to sulfide, which then reacts with iron ions to form FeS. nih.gov This process occurs in nature and is responsible for the formation of iron sulfides in anoxic sediments. wikipedia.org Another green synthesis strategy involves a one-pot method using dithionite (B78146) at room temperature to prepare Fe/FeS nanoparticles, which has applications in environmental remediation. nih.govacs.org

Mechanistic Investigations of FeS Nucleation and Growth

Understanding the fundamental mechanisms of nucleation and growth is essential for controlling the synthesis of FeS with desired properties. nih.govnih.gov The initial stages of FeS formation from solution are particularly complex and may not follow classical nucleation theory. researchgate.netyoutube.com

In situ studies, such as small-angle X-ray scattering (SAXS), have revealed that the formation of FeS can proceed through the rapid formation of initial particles that then aggregate into mass fractal structures. researchgate.net Evidence suggests the existence of unknown intermediate FeS entities before the formation of crystalline phases like mackinawite, indicating that nucleation and growth can be a multi-step process. researchgate.net

The formation of hydride-sulfide complexes of iron has also been investigated, with mechanistic studies suggesting that the cleavage of carbon-sulfur bonds in thiolate precursors can lead to the formation of iron sulfide complexes through radical pathways. nih.govacs.org These detailed mechanistic insights are crucial for the rational design of synthesis strategies for advanced FeS-based materials.

Thermodynamics of FeS Formation in Aqueous Systems

The formation of iron(II) sulfide from its constituent ions in an aqueous solution is a thermodynamically favorable process, driven by a negative Gibbs free energy change (ΔG). The fundamental reaction can be represented as:

Fe²⁺(aq) + S²⁻(aq) → FeS(s)

The spontaneity of this reaction is influenced by the standard Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°) of the reactants and products. Standard thermodynamic values for solid iron(II) sulfide phases like pyrrhotite (B1172379) and pyrite indicate their stability once formed. For instance, the standard Gibbs free energy of formation for pyrrhotite (FeS) is approximately -100.4 kJ/mol, while for pyrite (FeS₂) it is around -166.9 kJ/mol.

The thermodynamic stability of different iron sulfide minerals in sedimentary environments has been a subject of significant study. The initial precipitates of iron sulfide are often metastable phases like mackinawite (FeS) and greigite (Fe₃S₄). The standard free energies of formation for these minerals can be determined from their solubility product constants. While these initial phases are thermodynamically less stable than pyrite, their formation is often kinetically favored in many aqueous systems.

Thermodynamic stability diagrams, such as Pourbaix (Eh-pH) diagrams, are valuable tools for predicting the predominant iron sulfide species under various conditions of temperature, pressure, and chemical composition of the solution. These diagrams illustrate the stability fields of different iron and sulfur species, including dissolved ions and solid mineral phases, as a function of the electrochemical potential (Eh) and pH. Such models can predict the sequence of transformations that iron sulfides undergo as they age, taking into account environmental variables like hydrogen sulfide concentration and the availability of oxygen.

Table 1: Standard Thermodynamic Properties of Select Iron Sulfide Minerals at 25°C and 1 bar

| Mineral | Chemical Formula | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | S° (J/mol·K) |

| Pyrrhotite | FeS | -99.9976 | -100.416 | 60.29144 |

| Pyrite | FeS₂ | -178.2384 | -166.9416 | 52.9276 |

Note: The values presented in this table are approximate and may vary slightly depending on the source.

Kinetics of FeS Precipitation and Crystallization

The precipitation of iron(II) sulfide from aqueous solutions is generally a rapid process. The kinetics of this reaction can often be described as a pseudo-first-order reaction, particularly when the concentration of sulfide is significantly higher than that of ferrous iron. researchgate.netcardiff.ac.uk The rate of FeS precipitation is significantly influenced by several factors, including temperature, pH, and the ionic strength of the solution. researchgate.netfrontiersin.orgwikipedia.org

An increase in temperature generally accelerates the rate of FeS precipitation. researchgate.netfrontiersin.org Similarly, a higher pH tends to increase the precipitation kinetics. wikipedia.org The effect of ionic strength can be more complex; while some studies suggest it accelerates precipitation, others have observed that very high ionic strength can inhibit deposition. researchgate.netfrontiersin.orgwikipedia.org The ratio of ferrous iron to sulfide concentration, however, does not appear to significantly affect the precipitation kinetics within certain ranges. researchgate.netfrontiersin.org

The initial solid phase that precipitates is often a poorly crystalline or amorphous form of FeS, which subsequently transforms into more stable crystalline phases. Mackinawite is frequently identified as the initial crystalline precipitate of iron(II) sulfide in many aqueous systems at temperatures up to 100°C. researchgate.netfrontiersin.orgwikipedia.org This metastable phase can then undergo transformation to more stable forms like troilite, pyrrhotite, or eventually pyrite over time, a process that is also influenced by factors such as temperature and ionic strength. researchgate.net For instance, the transformation of mackinawite to troilite is favored at temperatures of 50°C and above, and by low ionic strength. researchgate.net

The initial precipitate has been described as a highly disordered gel with a composition approaching Fe(HS)₂. nih.gov This precursor rapidly loses sulfide to form amorphous FeS, with the crystalline structure of mackinawite developing over a period of several hours. nih.gov

Table 2: Factors Influencing the Kinetics of FeS Precipitation

| Factor | Effect on Precipitation Rate |

| Temperature | Increased temperature generally accelerates the precipitation rate. researchgate.netfrontiersin.org |

| pH | Higher pH values tend to increase the precipitation kinetics. wikipedia.org |

| Ionic Strength | Can accelerate precipitation, but very high ionic strength may have an inhibitory effect on deposition. researchgate.netfrontiersin.orgwikipedia.org |

| Fe(II) to S(-II) Ratio | Appears to have a minimal effect on the precipitation rate within tested ranges. researchgate.netfrontiersin.org |

Role of Solution Chemistry on FeS Morphology and Phase Purity

The chemical composition of the aqueous solution plays a crucial role in determining the morphology (shape and size) and phase purity of the resulting iron(II) sulfide precipitate. Key parameters influencing these characteristics include pH, temperature, the nature of the iron and sulfur precursors, and the presence of additives or impurities.

The pH of the solution is a critical factor in controlling which iron sulfide polymorph is formed. For example, in hydrothermal synthesis, the formation of marcasite and pyrite is highly dependent on the acidity of the reaction medium. actascientific.commdpi.com In some systems, single-phase pyrite can be obtained in both acidic (pH = 5) and alkaline (pH = 10) environments, although the crystallite size and optical properties may differ. nasa.gov The point of zero charge (PZC) of the iron sulfide mineral, such as mackinawite (PZC at pH ~7.5), is also important as it influences the surface charge of the mineral and its interaction with the surrounding solution. mdpi.com

Temperature is another significant variable that affects phase stability and morphology. At elevated temperatures, phase transformations from less stable forms like pyrite to more stable forms like pyrrhotite can occur. wikipedia.org The rate of heating can also influence the temperature at which these transformations take place, indicating the role of kinetic effects. wikipedia.org

The choice of precursors and the presence of additives can direct the synthesis towards specific morphologies and phases. For instance, the use of different thiourea precursors with varying reactivity can lead to the formation of a wide range of iron sulfide phases, from sulfur-poor phases like pyrrhotite at higher temperatures with slow-reacting precursors to sulfur-rich phases like pyrite and marcasite at higher temperatures with fast-reacting precursors. pnas.org The use of surfactants and solvents can also control the morphology of the final product, leading to the formation of nanostructures such as nanoflowers, cubes, and flakes. cambridge.orgyale.eduacs.org For example, an ethanolamine-water binary system can be used to produce pyrite with various novel nanostructures. cambridge.orgyale.edu

Biogeochemical and Geogenic Formation of Iron(II) Sulfide

Iron(II) sulfide minerals are commonly formed in natural environments through both biological and geological processes. These formation pathways are particularly prevalent in anoxic (oxygen-deficient) settings where the necessary chemical ingredients, dissolved iron and sulfide, are available.

Microbial-Mediated FeS Mineralization Processes

Microorganisms play a pivotal role in the formation of iron(II) sulfide minerals in low-temperature environments. The primary biological drivers of this process are sulfate-reducing bacteria (SRB). mdpi.comtandfonline.comfrontiersin.org These bacteria are widespread in anoxic environments and utilize sulfate (SO₄²⁻) as a terminal electron acceptor for the oxidation of organic matter, producing hydrogen sulfide (H₂S) as a metabolic byproduct. wikipedia.orgnasa.gov

The biogenically produced H₂S then reacts with dissolved ferrous iron (Fe²⁺) in the surrounding water to precipitate iron sulfide minerals. actascientific.com The initial precipitate is typically the metastable mineral mackinawite (FeS). nih.govtandfonline.com This biomineralization process can be influenced by the growth characteristics of the SRB. tandfonline.com

The bacterial cell surfaces and their secreted extracellular polymeric substances (EPS) can act as nucleation sites for mineral precipitation. frontiersin.org These organic matrices can bind with dissolved iron, creating localized areas of high iron concentration which then react with the microbially produced sulfide. frontiersin.org This can lead to the encrustation of bacterial cells with iron sulfide minerals. frontiersin.org

Besides SRB, other microorganisms can also contribute to iron sulfide formation. Sulfur-disproportionating bacteria can produce sulfide from intermediate sulfur compounds like thiosulfate or elemental sulfur. frontiersin.org Iron-reducing bacteria can contribute to the process by reducing ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺), making it available for reaction with sulfide. actascientific.com

Table 3: Key Microbial Processes in FeS Mineralization

| Microbial Group | Metabolic Process | Role in FeS Formation |

| Sulfate-Reducing Bacteria (SRB) | Reduction of sulfate (SO₄²⁻) to hydrogen sulfide (H₂S). mdpi.comtandfonline.comfrontiersin.org | Primary producers of sulfide for reaction with ferrous iron. wikipedia.orgnasa.gov |

| Sulfur-Disproportionating Bacteria | Disproportionation of intermediate sulfur compounds to sulfide and sulfate. frontiersin.org | Can be a source of sulfide for FeS formation. frontiersin.org |

| Iron-Reducing Bacteria (IRB) | Reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). actascientific.com | Increase the availability of dissolved iron for reaction with sulfide. actascientific.com |

Geochemical Pathways of FeS Formation in Sedimentary Environments

The formation of iron(II) sulfide is a common diagenetic process in marine sediments. Diagenesis refers to the physical and chemical changes that occur in sediments after their initial deposition. The key ingredients for sedimentary iron sulfide formation are reactive iron minerals and sulfide produced by microbial activity. researchgate.net

The primary source of iron in many sedimentary environments is iron oxyhydroxides, which are often present as coatings on clay minerals and other detrital particles. geoscienceworld.org In anoxic pore waters, these iron oxyhydroxides can be reduced, releasing dissolved Fe²⁺. geoscienceworld.org

The sulfide is predominantly generated through the bacterial reduction of sulfate present in seawater, as described in the previous section. researchgate.netnasa.gov The reaction between the dissolved Fe²⁺ and sulfide leads to the precipitation of iron monosulfides, which can subsequently transform into the more stable pyrite (FeS₂). geoscienceworld.org This transformation can occur through various pathways, including reaction with polysulfides or hydrogen sulfide. cardiff.ac.uk

The extent of iron sulfide formation in sediments is often limited by the availability of reactive iron. geoscienceworld.org The morphology of the resulting pyrite, such as the formation of framboids (spherical aggregates of pyrite microcrystals), can provide clues about the conditions of its formation during early diagenesis. researchgate.net

Formation of FeS in Anoxic Water Systems and Sediments

The formation of iron(II) sulfide is a hallmark of anoxic water systems and sediments. In environments where both dissolved iron and sulfide are present in the absence of oxygen, the precipitation of FeS is a rapid and favorable reaction. nih.gov

Euxinic conditions, which are characterized by the presence of free hydrogen sulfide in anoxic waters, provide an ideal setting for the formation of iron sulfides. wikipedia.orgworldatlas.com In such environments, the reaction between H₂S and dissolved iron can lead to the formation of pyrite, both in the water column and within the sediments. wikipedia.org The degree of pyritization of iron in sediments can be used as an indicator of past euxinic conditions. wikipedia.org

In many anoxic basins, the availability of reactive iron acts as a control on the concentration of dissolved sulfide. ajsonline.org When reactive iron is abundant, it will readily react with any produced sulfide, keeping the free sulfide concentrations low and leading to the accumulation of iron sulfide minerals in the sediment. mdpi.com However, if the supply of reactive iron is limited, sulfide produced by sulfate-reducing bacteria can accumulate in the water column, leading to euxinic conditions. ajsonline.org

The initial iron sulfide precipitate in these anoxic systems is typically mackinawite, which can persist as a metastable phase in the sediments. nsf.govwordpress.com Over geological timescales, this mackinawite can transform into more stable iron sulfide minerals like pyrite. The rate and pathway of this transformation are influenced by the specific geochemical conditions of the environment. yale.edu

Advanced Characterization Techniques for Iron Ii Sulfide

Spectroscopic Probes for Electronic and Atomic Environments

Spectroscopic techniques are indispensable for probing the electronic and atomic characteristics of FeS. These methods allow for the detailed investigation of its fundamental properties.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for examining the local geometric and electronic structure of materials. nims.go.jp XAS is element-specific and can be used to study materials in various forms, including crystalline, amorphous, and liquid states. The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom. For iron sulfide (B99878), Fe K-edge XANES spectra can reveal the formal oxidation state of the iron atoms. acs.orgresearchgate.net For instance, the edge energy in an XAS spectrum is sensitive to the oxidation state of the iron. researchgate.net

EXAFS, on the other hand, gives information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. This is particularly useful for distinguishing between different polymorphs of FeS and for studying the structure of amorphous or poorly crystalline FeS phases. In studies of FeS systems, XAS has been instrumental in determining the extent of valence delocalization in mixed-valent iron-sulfur clusters. acs.org

Table 1: Selected XAS Studies on Iron(II) Sulfide and Related Compounds

| Study Focus | Technique | Key Findings | Reference |

|---|---|---|---|

| Electronic Structure of [L2Fe2S2]n Model Complexes | Fe and S K-edge XAS, Fe Kβ XES | Fe K-edge XAS data provides insight into the extent of valence delocalization. | acs.org |

| Speciation of Iron Sulfide Compounds | X-ray Emission Spectroscopy (XES) and XAS | XES offers different discrimination capabilities for chemical speciation compared to XAS. | nih.govrsc.org |

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. nih.gov It provides precise information about the oxidation state, spin state, and magnetic properties of iron atoms in a compound. nih.govmdpi.com For FeS, Mössbauer spectroscopy has been crucial in clarifying the electronic configuration of iron. mdpi.com

Studies have shown that the Mössbauer spectra of FeS can exhibit different patterns, which have been attributed to variations in stoichiometry. mdpi.com For example, stoichiometric FeS may show a singlet, while sulfur-excess mackinawite (FeS1+x) can display a sextet due to magnetic ordering. mdpi.com The center shifts in the spectra, typically around 0.5 mm/s at 5 K, provide further evidence for the electronic state of the iron atoms. mdpi.com In more complex iron-sulfur clusters, Mössbauer spectroscopy has been used to distinguish between different iron sites within the same cluster. nih.gov It has also been essential in studying the electronic structures of various iron-sulfur proteins. nih.govnih.govpnas.org

Table 2: Mössbauer Parameters for Different Iron Sulfide Phases

| Phase | Temperature (K) | Center Shift (δ, mm/s) | Quadrupole Splitting (ΔEQ, mm/s) | Hyperfine Field (T) | Reference |

|---|---|---|---|---|---|

| Stoichiometric Mackinawite (FeS) | 5 | ~0.5 | - | - | mdpi.com |

| Sulfur-Excess Mackinawite (FeS1+x) | 5 | ~0.5 | - | 27(1) | mdpi.com |

| [4Fe-3S] Cluster (Fe1+ site) | 80 | 0.34 | 1.38 | - | nih.gov |

Synchrotron radiation sources provide high-intensity, brilliant X-ray beams that enable a range of advanced characterization techniques. researchgate.netugent.be These are particularly valuable for in situ studies, where the properties of a material are monitored under real-time reaction conditions. envchemgroup.comrsc.org For a highly reactive and air-sensitive material like FeS, in situ synchrotron-based techniques are essential to avoid sample alteration during analysis. envchemgroup.com

Techniques such as time-resolved X-ray diffraction (XRD) and small- and wide-angle X-ray scattering (SAXS/WAXS) can follow the formation and transformation of FeS nanoparticles in real-time. envchemgroup.com Synchrotron-based X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) can provide operando insights into the electronic and structural changes of FeS in applications like batteries. rsc.orgosti.gov These methods have been used to investigate reaction mechanisms and identify metastable intermediates that would be missed by conventional ex situ analysis. rsc.org

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule, which are sensitive to bond strengths, geometry, and coordination. nih.gov These techniques are effective for identifying different phases of FeS and characterizing their chemical bonding. upb.ro

Raman spectroscopy is a powerful tool for distinguishing between different FeS polymorphs, such as mackinawite and greigite, which can be challenging to differentiate using other methods. upb.ro The Raman spectrum of mackinawite, for example, shows characteristic peaks in the 200-400 cm⁻¹ region. upb.ro FTIR spectroscopy complements Raman by providing information on infrared-active vibrational modes. In FeS, FTIR spectra have revealed peaks attributed to the stretching frequency of the Fe-S bond. upb.ro Both techniques are also used to identify secondary phases and surface species on FeS. dbc.wroc.plresearchgate.net In studies of iron-sulfur proteins, resonance Raman spectroscopy has been used to probe the vibrational modes of the Fe-S clusters. nih.gov

Table 3: Characteristic Vibrational Frequencies for Mackinawite (FeS)

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Raman | 208, 271, 382, 581 | Mackinawite FeS phase | upb.ro |

| FTIR | 649, 827 | Fe-S stretching frequency | upb.ro |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a material. upb.rocdnsciencepub.com For FeS, UV-Vis spectroscopy is used to determine its optical properties, such as the band gap, and to gain insight into its electronic configuration. upb.ronih.gov

The UV-Vis absorption spectrum of FeS nanoparticles can show a blue shift compared to the bulk material due to quantum confinement effects. nih.gov The optical band gap of FeS films has been determined from their UV-Vis spectra, with reported values around 2.5 eV. upb.ro In the context of iron-sulfur clusters, UV-Vis spectroscopy is a diagnostic tool for identifying the type of cluster present. For example, [2Fe-2S]²⁺ clusters exhibit characteristic absorption bands around 420 and 450 nm. cdnsciencepub.comrsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is particularly useful for studying paramagnetic materials like certain forms of FeS and iron-sulfur clusters. nih.govnih.gov EPR provides information about the electronic spin state, the local environment of the paramagnetic center, and interactions with nearby nuclei. nih.govuni-frankfurt.de

In the study of iron-sulfur proteins, EPR is a primary tool for characterizing the electronic structure of the Fe-S centers. nih.govnih.gov For instance, the reduced forms of [2Fe-2S]⁺ and [4Fe-4S]⁺ clusters are EPR active with a spin state of S = 1/2, while their oxidized counterparts are often EPR silent. cdnsciencepub.com The g-factor, obtained from the EPR spectrum, is a key parameter that helps to identify the type of paramagnetic species. wikipedia.org Advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can provide even more detailed information about the interactions between the unpaired electron and surrounding nuclei. nih.govuni-frankfurt.de

Microscopic and Imaging Analysis of FeS Nanostructures and Bulk Materials

Advanced microscopic and imaging techniques are indispensable for characterizing the morphology, structure, and elemental composition of iron(II) sulfide (FeS) at the nanoscale and microscale. These methods provide direct visual evidence of the material's physical and chemical attributes, which are critical for understanding its properties and potential applications.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for FeS Morphology and Structure

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are powerful tools for directly imaging the morphology, size, and crystal structure of FeS nanostructures. nih.govcas.cn TEM analysis reveals a wide variety of FeS morphologies depending on the synthesis method, including nanoplates, nanorods, spherical nanoparticles, and complex hierarchical structures like nano-flowers. nih.govfrontiersin.orgfrontiersin.org

HRTEM provides atomic-level resolution, enabling the visualization of crystal lattices and the measurement of interplanar spacing (d-spacing). These measurements are crucial for identifying specific crystalline phases of FeS. For instance, HRTEM has been used to distinguish between the hexagonal and cubic phases of FeS within the same sample by measuring their distinct lattice fringes. frontiersin.orgacs.org In one study, FeS nanosheets were identified as having a hexagonal structure with an interplanar spacing of 0.20 nm, corresponding to the (114) plane, while associated nanoparticles exhibited a cubic phase. acs.org Another investigation of FeS@C composite particles showed FeS nanoparticles with lattice fringes of 0.291 nm, which corresponds to the (110) crystal plane. mdpi.com Similarly, studies have identified d-spacings of 0.267 nm and 0.275 nm, corresponding to the (101) plane of hexagonal FeS and the (200) plane of cubic FeS, respectively. frontiersin.org The size of these nanoparticles, often ranging from approximately 14 to 30 nm, can also be precisely determined from TEM and HRTEM images. frontiersin.orgnih.gov

| FeS Morphology | Technique | Observed Feature | Measurement | Corresponding Plane/Phase | Reference |

|---|---|---|---|---|---|

| Nanosheets | HRTEM | Interplanar Spacing | 0.20 nm | (114) Hexagonal (Δ) phase | acs.org |

| Nanoparticles in Composite | HRTEM | Lattice Fringes | 0.291 nm | (110) Crystal Plane | mdpi.com |

| Polycrystalline Nanoparticles | HRTEM | d-spacing | 0.267 nm | (101) Hexagonal FeS | frontiersin.org |

| Hierarchical Nanostructures | HRTEM | Interplanar Distance | 0.275 nm | (200) Plane of FeS | frontiersin.org |

| Dendritic Nanostructure (after cycling) | HRTEM | Lattice Spacing | 0.60 nm | (001) Hexagonal Li2FeS2 | rsc.org |

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping and Surface Morphology

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. wikipedia.orgbruker.com By detecting the characteristic X-rays emitted from the sample when struck by the electron beam, EDX can confirm the presence of iron and sulfur and map their distribution across the imaged area. wikipedia.orgjeol.com This elemental mapping is crucial for verifying the chemical composition of the FeS phases and ensuring the absence of significant impurities. ampp.org EDX analysis can be quantitative, providing the atomic percentage of constituent elements, which is vital for identifying iron-deficient pyrrhotite (B1172379) versus stoichiometric troilite. jeol.comampp.org For example, in FeS@C composites, EDX mapping has been used to show that FeS nanoparticles are successfully embedded within the carbon matrix. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography and Reactivity

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the topography of FeS on the nanometer scale. measurlabs.comnih.gov It operates by scanning a sharp probe over the sample surface, providing a three-dimensional profile with sub-nanometer vertical resolution. measurlabs.comnih.gov AFM is particularly valuable for measuring surface roughness and observing the size and distribution of grains and particles on FeS thin films and surfaces. hilarispublisher.comresearchgate.net

The technique can be operated in different modes, such as contact or tapping mode, to accommodate various sample types, from hard, smooth surfaces to more delicate biological samples. measurlabs.comnih.gov For FeS, AFM can be used to study the influence of deposition parameters (like pH or temperature) on the topography of thin films. hilarispublisher.com Furthermore, electrochemical AFM (EC-AFM) allows for in-situ observation of topographical changes on an electrode surface in real-time during electrochemical processes. nih.gov This capability is highly relevant for studying the reactivity of FeS surfaces, such as the initial stages of oxidation or dissolution in aqueous environments, by monitoring changes in surface roughness and the formation or dissolution of nanometer-scale features. nih.govmdpi.com

Diffraction Methods for Crystalline Structure Elucidation

Diffraction techniques are fundamental for determining the crystal structure, identifying different phases (polymorphs), and assessing the crystallinity of iron(II) sulfide materials.

X-ray Diffraction (XRD) for FeS Polymorph Identification and Crystallinity

X-ray Diffraction (XRD) is the most common technique for analyzing the crystalline structure of FeS. When a sample is irradiated with X-rays, the crystal lattice diffracts the rays at specific angles, producing a unique diffraction pattern that acts as a fingerprint for the material's crystalline phase. frontiersin.orgnih.gov This method is essential for identifying the various polymorphs of iron sulfide, such as the thermodynamically metastable mackinawite (tetragonal), pyrrhotite (hexagonal or monoclinic), troilite (hexagonal), and pyrite (B73398) (cubic), which often form during corrosion processes or synthesis. frontiersin.orgampp.orgresearchgate.net

XRD patterns can clearly distinguish between these phases based on the position and intensity of the diffraction peaks. For example, the transformation of mackinawite to the more stable pyrrhotite and pyrite phases has been tracked using XRD. ampp.org In synthesis studies, XRD confirms the formation of the desired FeS phase; for instance, diffraction peaks for hexagonal FeS have been indexed to JCPDS Card No. 37-0477, while cubic FeS₂ corresponds to JCPDS42-1340. frontiersin.orgnih.gov The sharpness of the diffraction peaks also provides information about the crystallinity and crystallite size of the material; broad peaks are characteristic of poorly crystalline or nanoparticulate materials, such as disordered mackinawite. diva-portal.orgnih.gov

| FeS Polymorph | Crystal System | Key Identifying Feature in XRD | Reference JCPDS Card | Reference |

|---|---|---|---|---|

| Mackinawite | Tetragonal | Characteristic broad peak at ~5 Å for disordered form | - | diva-portal.orgresearchgate.net |

| Pyrrhotite (Fe₁-xS) | Hexagonal | Reflections corresponding to the hexagonal phase | 00-022-1120 | researchgate.net |

| Troilite (FeS) | Hexagonal | Shift of major diffraction peak from pyrrhotite | 01-086-0389 | researchgate.net |

| Pyrite (FeS₂) | Cubic | Major peaks at 27.2°, 31.5°, 39.8°, etc. | 42-1340 / 01-071-0053 | frontiersin.orgnih.govresearchgate.net |

Neutron Diffraction for Magnetic Structure and Light Atom Positioning

Neutron diffraction is a powerful complementary technique to XRD, offering unique advantages for studying FeS. Because neutrons interact with atomic nuclei rather than electron clouds, they are highly sensitive to the positions of light elements and can distinguish between isotopes. More importantly for FeS, neutrons possess a magnetic moment, which makes neutron diffraction an ideal tool for determining the magnetic structure of materials. jps.or.jp

Studies on FeS and related compounds have used neutron diffraction to reveal long-range antiferromagnetic ordering. osti.govacs.orgcsic.es For example, in near-stoichiometric FeS (Fe₀.₉₉₆S), neutron diffraction was used to simultaneously investigate temperature-dependent magnetic behavior and lattice changes. It showed a rotation of the magnetic moments out of the basal plane beginning at 185°C. jps.or.jp In another study, low-temperature neutron diffraction data for tetragonal FeS revealed a commensurate antiferromagnetic ordering. osti.gov The technique can determine the orientation of the magnetic moments within the crystal lattice and measure the size of the ordered magnetic moment per iron atom. jps.or.jpcsic.es This information is critical for understanding the complex relationship between crystal structure, stoichiometry, and the magnetic properties of iron(II) sulfide phases. osti.govmpg.de

Reactivity and Transformation Pathways of Iron Ii Sulfide

Redox Chemistry of FeS in Environmental and Engineered Systems

The redox chemistry of FeS is complex and involves both oxidation and reduction reactions that are fundamental to its environmental functions. These processes influence the mobility of iron and the fate of various contaminants.

Oxidation Mechanisms of FeS by Various Oxidants (e.g., O2, NO3-)

The oxidation of FeS can be initiated by several oxidants, with dissolved oxygen (O₂) and nitrate (B79036) (NO₃⁻) being environmentally significant.

Oxidation by Oxygen (O₂): The oxidation of FeS, particularly mackinawite, by dissolved oxygen is a rapid process that is influenced by pH. researchgate.net Under acidic conditions, the oxidation proceeds through a proton-promoted dissolution mechanism, which is then followed by the oxidation of dissolved Fe(II) and S(-II) ions by O₂. researchgate.net This process leads to the accumulation of polysulfides, elemental sulfur (S₈⁰), and Fe(III) (oxyhydr)oxides on the mackinawite surface. researchgate.net In aerated aqueous solutions with a pH range of 5.5-6.0, the oxidative dissolution of FeS is influenced by the presence of inorganic anions like nitrate (NO₃⁻) and chloride (Cl⁻), which can accelerate the process. researchgate.net The oxidation of FeS can also produce hydroxyl radicals (•OH), which are potent oxidants for various organic contaminants. acs.org The efficiency of this process depends on the FeS concentration, with lower concentrations favoring the oxidation of organic compounds due to higher •OH utilization efficiency. acs.org

Oxidation by Nitrate (NO₃⁻): In anoxic environments, nitrate can serve as an electron acceptor for the microbial oxidation of FeS. geologyscience.ru Studies have shown that FeS can abiotically reduce nitrate to ammonium (B1175870) (NH₄⁺) with high efficiency, while other iron sulfides like pyrite (B73398) (FeS₂) and pyrrhotite (B1172379) show negligible reactivity under similar conditions. nih.gov This chemical reduction of nitrate by FeS is significant for the nitrogen, sulfur, and iron cycles in soil and water ecosystems. nih.gov The process involves the oxidation of Fe(II) to Fe(III) on the FeS surface. nih.gov

Reductive Dissolution of FeS and Iron Cycling

Reductive dissolution is a key process in the cycling of iron in anoxic environments. While FeS is formed under reducing conditions, it can also be reductively dissolved by certain microorganisms. For instance, methanogenic archaea have been shown to catalyze the reductive dissolution of pyrite (FeS₂), a more stable iron sulfide (B99878), to meet their cellular iron and sulfur demands. oup.comscilit.net This process involves the transfer of electrons from the microorganisms to the mineral surface, leading to the release of ferrous iron (Fe²⁺) and sulfide (S²⁻). osti.govosti.gov The formation of FeS is a critical reaction that can lead to a bistable redox state in sediments and oceans, creating either iron-rich or sulfur-rich conditions. pnas.org This bistability is an inherent property of anoxic marine environments and is driven by the precipitation of FeS. pnas.org

The cycling of iron in the Fe-S system is also linked to the formation of aqueous iron sulfide molecular clusters (FeS(aq)). researchgate.net These clusters are precursors to the formation of iron sulfide minerals like mackinawite and are involved in the dissolution and oxidation pathways of these minerals. researchgate.net

Electron Transfer Processes at FeS Surfaces

Electron transfer at the surface of FeS minerals is fundamental to their reactivity in various biogeochemical processes. FeS nanoparticles can act as electron conduits, facilitating extracellular electron transfer (EET) in microorganisms like sulfate-reducing bacteria (SRB). rsc.org This can enhance the reduction of Fe(III) minerals, leading to the formation of other iron minerals such as siderite and pyrite. rsc.org However, high concentrations of FeS nanoparticles can lead to aggregation and the formation of a mineral crust on cell surfaces, which can block these EET pathways. rsc.org

The interaction with phosphate (B84403) can also influence electron transfer processes. Phosphate can bind to the surface of iron sulfides and, in some cases, inhibit electron transfer to oxidants like O₂. acs.org Conversely, phosphate can also act as a proton relay, facilitating proton-coupled electron transfer (PCET) processes and enhancing the reduction of O₂. acs.org

Surface Chemistry and Adsorption Phenomena on FeS

The surface of FeS minerals provides reactive sites for the adsorption of a wide range of substances, including trace metals, metalloids, and organic contaminants. This adsorption can significantly impact the fate and transport of these substances in the environment.

Adsorption of Trace Metals and Metalloids onto FeS Surfaces

FeS, particularly in its nanoparticle form, is an effective adsorbent for various heavy metals and metalloids due to the presence of sulfur atoms on its surface. mdpi.com The adsorption mechanisms can include surface complexation, ion exchange, and precipitation. mdpi.com

The adsorption of heavy metals like lead (Pb²⁺) is often rapid due to soft-soft interactions, leading to the formation of Pb-S bonds. mdpi.com For other metals like chromium (Cr(VI)), adsorption can be coupled with redox reactions, where Cr(VI) is reduced to the less toxic Cr(III) while Fe(II) is oxidized to Fe(III). mdpi.commdpi.com

The effectiveness of FeS in immobilizing trace elements is also highlighted in studies of arsenite (As(OH)₃) adsorption. acs.org The adsorption strength and geometry depend on the specific crystal face of the FeS mineral and the presence of water. acs.org While As(OH)₃ adsorbs weakly to the hydrated (001) surface of mackinawite through hydrogen bonding, it forms stronger chemical bonds with the (011) and (111) surfaces. acs.org

| Trace Metal/Metalloid | Adsorption Mechanism on FeS | Key Findings |

| Lead (Pb²⁺) | Surface complexation, formation of Pb-S bonds. mdpi.com | Rapid adsorption due to soft-soft interactions. mdpi.com |

| Chromium (Cr(VI)) | Surface adsorption and redox reaction (reduction to Cr(III)). mdpi.commdpi.com | FeS effectively reduces toxic Cr(VI) to less toxic Cr(III). mdpi.com |

| Arsenite (As(OH)₃) | Inner-sphere and outer-sphere complexation. acs.org | Adsorption strength varies with the FeS crystal face. acs.org |

Interaction of Organic Contaminants with FeS Minerals

FeS minerals can interact with organic contaminants through both reductive and oxidative pathways, as well as through adsorption. In anoxic environments, FeS can act as a reductant for various organic pollutants. The reactivity of Fe(II) at the surface of iron-containing minerals, including FeS, plays a significant role in the attenuation of reducible contaminants. nih.gov The rate of reduction of organic compounds like hexachloroethane (B51795) and 4-chloronitrobenzene is generally higher in the presence of iron sulfides compared to iron oxides. nih.gov

In oxic environments, the oxidation of FeS can generate reactive oxygen species, such as hydroxyl radicals, which can then degrade organic contaminants. acs.org This oxidative degradation pathway has been shown to be effective for compounds like phenol (B47542) and trichloroethylene (B50587). acs.org

Furthermore, dissolved organic matter (DOM) can interact with FeS surfaces. FeS can preferentially remove high-molecular-weight and nitrogen-rich compounds from DOM and promote the formation of sulfurized organic molecules. acs.org When FeS oxidizes in the presence of DOM, the resulting iron oxyhydroxides can retain a significant portion of the organic carbon, highlighting the role of FeS in the preservation of organic matter. acs.org

| Organic Contaminant Class | Interaction Mechanism with FeS | Environmental Significance |

| Halogenated Hydrocarbons | Reductive dehalogenation. nih.gov | Attenuation of toxic pollutants in anoxic environments. nih.gov |

| Nitroaromatic Compounds | Reductive transformation. nih.gov | Transformation of pollutants into less harmful substances. nih.gov |

| Phenols | Oxidative degradation by reactive oxygen species. acs.org | Degradation of contaminants in oxic zones where FeS is present. acs.org |

| Dissolved Organic Matter | Adsorption and transformation (sulfurization). acs.org | Influences carbon and sulfur cycling and organic matter preservation. acs.org |

Phase Transformations and Mineralogical Evolution of FeS

Pseudomorphism and Replacement Reactions Involving FeS

Pseudomorphism is a process where a mineral is chemically altered into another mineral while retaining the external form of the original crystal. si.edu Iron sulfides are frequently involved in such replacement reactions. A classic example is the replacement of pyrite (FeS₂) by iron oxyhydroxides like goethite or limonite, where the original cubic or pyritohedral shape of the pyrite crystal is preserved. si.edu

Iron(II) sulfide itself, often in the form of pyrrhotite, is susceptible to pseudomorphic replacement. In oxidizing environments, pyrrhotite can be replaced by a fine-grained, porous aggregate of marcasite (B74401) (another polymorph of FeS₂). mdpi.commdpi.com This initial replacement can be followed by further alteration, where the marcasite dissolves and is replaced by iron (oxyhydr)oxides. mdpi.com These reactions are often observed progressing inward from fractures and cleavage planes in the original sulfide mineral. mdpi.com

These replacement processes are significant in various geological settings, including the weathering of sulfide ore deposits and the alteration of hydrothermal sulfide sediments on the seafloor (halmyrolysis). mdpi.com During halmyrolysis, primary sulfides like pyrrhotite are first replaced by supergene sulfides such as pyrite and marcasite, which are then subsequently oxidized to form iron oxyhydroxides. mdpi.com These reactions lead to the redistribution and concentration of various trace elements. mdpi.com

Theoretical and Computational Studies of Iron Ii Sulfide

Electronic Structure Calculations of FeS Polymorphs

The electronic structure is fundamental to the physical and chemical properties of a material. For FeS, which exists in several polymorphic forms (e.g., troilite, mackinawite, pyrite (B73398), marcasite), computational methods are used to calculate and compare their electronic band structures and chemical bonding, revealing how atomic arrangement influences material characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of condensed matter. DFT calculations have been instrumental in characterizing the band gaps, density of states (DOS), and nature of chemical bonding in various FeS polymorphs.

Different DFT functionals, which are approximations of the exchange-correlation energy, can yield varying results. For instance, standard functionals like the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) have been shown to underestimate the band gap of FeS polymorphs like pyrite, predicting a value smaller than the experimentally observed 0.95 eV. whiterose.ac.uk More advanced methods, such as the G₀W₀ approximation, provide results in better agreement with experimental data for the band gaps of both pyrite and marcasite (B74401). whiterose.ac.ukuu.nlacs.org The SCAN (Strongly Constrained and Appropriately Normed) functional has also demonstrated high accuracy in predicting not only the electronic and magnetic properties but also the correct energetic ordering of different polymorphs. pnnl.gov

DFT calculations reveal that the electronic states near the Fermi level are primarily dominated by the Fe 3d orbitals, which significantly influence the material's magnetic and catalytic properties. uu.nluzh.ch The bonding between iron and sulfur has been analyzed through methods like Natural Bond Orbital (NBO) analysis, which shows that S-Fe bonds are formed mainly through electron donation from sulfur to iron atoms. uzh.ch Computational studies have also determined key bonding parameters, such as the Fe-S bond lengths in various cluster anions, which are calculated to be around 2.1 Å. nih.gov

Table 1: Calculated Band Gaps of FeS Polymorphs Using Various Theoretical Methods

| Polymorph | Method | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| Pyrite (FeS₂) | PBE | ~0.65 | whiterose.ac.uk |

| Pyrite (FeS₂) | G₀W₀@PBE | ~0.95 | whiterose.ac.ukuu.nlacs.org |

| Marcasite (FeS₂) | G₀W₀@PBE | Good agreement with experiment | whiterose.ac.ukuu.nlacs.org |

| SnS₂ (helical magnetic config.) | PBE/PBEsol | Metallic (Incorrect) | pnnl.gov |

| SnS₂ (helical magnetic config.) | SCAN | Semiconducting (Correct) | pnnl.gov |

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations as a molecular dynamics trajectory is generated. uzh.chrsc.org This method allows for the dynamic simulation of chemical processes, providing insights into reaction mechanisms, transition states, and free energy surfaces at finite temperatures. mdpi.comaip.orgresearchgate.net

While extensive AIMD simulations specifically targeting the full spectrum of FeS reactivity are still emerging, the methodology is well-suited for this purpose. AIMD can be used to explore the free energy surfaces of reactions occurring at FeS interfaces, such as the dissociation of water. aip.orgacs.orgacs.org For example, in studies of water on mackinawite (FeS) surfaces, DFT calculations have identified the energy barriers for water dissociation. uu.nlacs.orgnih.gov An AIMD simulation could track the dynamic evolution of this reaction, revealing the explicit role of temperature, solvent fluctuations, and surface atom vibrations in overcoming the reaction barrier. acs.org Techniques like metadynamics can be combined with AIMD to accelerate the sampling of rare events, such as bond breaking and formation, making it computationally feasible to study the kinetics of these reactions. tudelft.nl Such simulations can provide a detailed, time-resolved picture of chemical reactivity on FeS surfaces that is inaccessible to static calculations alone.

Modeling of FeS Surface Chemistry and Interfacial Reactions

The surface of iron(II) sulfide (B99878) is the site of crucial reactions in geochemical and industrial settings. Computational modeling allows for a detailed examination of how molecules interact with FeS surfaces, including the mechanisms of adsorption and the kinetics of charge transfer at interfaces.

The adsorption of molecules onto FeS surfaces is the initial step for many catalytic and corrosion processes. DFT calculations are used to determine the preferred adsorption sites, calculate binding energies, and analyze the electronic and structural changes that occur upon adsorption.

Studies on mackinawite (FeS), a common FeS polymorph, have shown that different crystal faces exhibit distinct reactivity. The (001) surface is the most stable and generally interacts weakly with adsorbates, whereas the {011}, {100}, and {111} surfaces are more reactive. pnnl.govmdpi.com For example, methylamine (B109427) (CH₃NH₂) physisorbs weakly on the FeS(001) surface but adsorbs strongly on the FeS(011) and FeS(100) surfaces with adsorption energies of -1.26 eV and -1.51 eV, respectively. mdpi.com The bonding primarily occurs through the interaction of the nitrogen lone-pair electrons with the surface iron atoms.

The adsorption of water on FeS surfaces has also been extensively studied. Water molecules tend to bind to the surface iron sites. whiterose.ac.uknih.gov The presence of surface defects, such as sulfur vacancies, can dramatically increase the surface's reactivity. For instance, a perfect FeS(001) surface is relatively inert towards CO₂ adsorption, but creating a sulfur vacancy exposes highly active iron sites that can strongly bind and activate the CO₂ molecule. pnnl.gov These computational findings highlight the critical role of surface structure and defects in controlling the adsorption process.

Table 2: Calculated Adsorption Energies (E_ads) of Various Molecules on Mackinawite (FeS) Surfaces

| Adsorbate | FeS Surface | Adsorption Energy (eV) | Reference |

|---|---|---|---|

| CH₃NH₂ | (001) | Weak interaction | mdpi.com |

| CH₃NH₂ | (011) | -1.26 | mdpi.com |

| CH₃NH₂ | (100) | -1.51 | |

| H₂S | (001) | Strongest among tested surfaces | uzh.ch |

| CO₂ | Perfect (001) | -0.20 (Physisorption) | pnnl.gov |

| CO₂ | Defective (001) with S vacancy | -1.78 to -1.83 | pnnl.gov |

| H₂ | Perfect (001) | -0.12 (Physisorption) | pnnl.gov |

| H₂ | Defective (001) with S vacancy | -1.76 (Dissociative) | pnnl.gov |

Electron transfer (ET) at the FeS-water interface is fundamental to corrosion, biogeochemical iron and sulfur cycling, and the performance of FeS-based electrocatalysts. Simulating these kinetics is challenging but can be achieved by combining DFT, AIMD, and theoretical frameworks like Marcus theory. pnnl.gov

The rate of electron transfer depends on several key parameters that can be computed from first principles: the thermodynamic driving force (free energy change, ΔG), the reorganization energy (λ), and the electronic coupling matrix element (V_AB). pnnl.gov Constrained DFT (CDFT) coupled with AIMD is a powerful approach to calculate these parameters. CDFT simulations can define the initial (reactant) and final (product) electronic states of the ET reaction, while AIMD samples the configurational space of the solvent and surface atoms to determine the reorganization energy.

While direct, large-scale simulations of ET kinetics at a simple FeS-water interface are computationally demanding, studies on analogous systems provide significant insights. For example, simulations of electron transfer between cytochromes and iron oxide (hematite) surfaces have been performed to estimate ET rates. pnnl.gov These studies show that the rate is highly sensitive to the distance and orientation of the redox partners at the interface. pnnl.gov Similar computational strategies can be applied to the FeS-water system to understand how factors like surface termination, pH, and the presence of adsorbates influence the kinetics of interfacial electron transfer. DFT calculations have shown that adsorption of species like water and oxygen on mackinawite surfaces involves significant charge transfer, oxidizing surface Fe²⁺ to Fe³⁺, which is the essence of an interfacial electron transfer event. acs.orgnih.gov

Thermodynamic and Kinetic Modeling of FeS Formation and Dissolution

Understanding the conditions under which FeS forms and dissolves is critical for predicting and controlling its presence, from mineral precipitation in geological formations to scale buildup in industrial pipelines. Thermodynamic models predict the stability of FeS phases, while kinetic models describe the rates and mechanisms of these processes.

Computational models for FeS formation often combine thermodynamic speciation with electrochemical principles. acs.org These models can predict the likelihood of FeS precipitation under various conditions of temperature, pH, and partial pressures of H₂S. acs.org Ab initio calculations have been used to investigate the very first steps of nucleation by determining the thermodynamic stability of small, prenucleation FeS clusters in aqueous solution. mdpi.com These studies explore how the stoichiometry of iron and sulfide ions in solution influences the formation of these initial clusters, providing a bottom-up view of the nucleation process. mdpi.com

The kinetics of FeS dissolution have been modeled under different chemical conditions. In acidic solutions, the dissolution rate is influenced by the surface potential and the hydrogen-ion concentration. acs.org Kinetic studies on the leaching of FeS in hydrochloric acid found that the process is controlled by an intermediate, with an activation energy of 38.94 kJ/mol. In alkaline solutions, pyrrhotite (B1172379) (Fe₁₋ₓS) dissolves orders of magnitude faster than pyrite (FeS₂), and the dissolution rate increases with both pH and temperature. uu.nlnih.gov Kinetic modeling of pyrrhotite dissolution in alkaline media suggests the process is controlled by a combination of chemical reactions (oxidation) and diffusion through a passivating Fe(III)-(oxy)hydroxide layer that forms on the surface. uu.nlnih.gov

Table 3: Kinetic Parameters for FeS Dissolution

| Process | Conditions | Kinetic Model/Parameter | Finding | Reference |

|---|---|---|---|---|

| Dissolution | HCl Solution | Activation Energy (Ea) | 38.94 kJ/mol | |

| Dissolution | HCl Solution | Enthalpy of Activation (ΔH‡) | 36.23 kJ/mol | |

| Dissolution | HCl Solution | Entropy of Activation (ΔS‡) | -44.44 J/mol·K | |

| Dissolution | Alkaline Solution (pH 13-14) | Relative Rate | Pyrrhotite dissolves ~1000x faster than pyrite | uu.nl |

| Dissolution | Alkaline Solution (pH 13-14) | Rate Control | Controlled by chemical reaction and diffusion through a product layer | uu.nlnih.gov |

Geochemical Speciation Models Incorporating FeS

Geochemical speciation models are computational tools essential for predicting the distribution of chemical species in natural systems. These models, such as PHREEQC and MINTEQA2, use thermodynamic data to calculate the equilibrium state of a system, detailing which dissolved species, solid phases, and gaseous phases will be present under given environmental conditions like pH, redox potential, and temperature. nih.govnumberanalytics.com For iron(II) sulfide (FeS), these models are critical for understanding its solubility, precipitation, and its role in the broader biogeochemical cycling of iron and sulfur. numberanalytics.com

The accuracy of these models is fundamentally dependent on the quality of the underlying thermodynamic databases. mend-nedem.org Databases like the PSI/Nagra and Thermoddem provide essential thermodynamic constants for various iron sulfide minerals, including mackinawite (the initial, metastable form of FeS) and the more stable pyrite (FeS₂). igdtp.eu These databases contain values for solubility products, equilibrium constants for complexation reactions, and enthalpy data, which allow for calculations across different temperatures. igdtp.euupol.cz For instance, geochemical modeling with PHREEQC can be used to determine the saturation indices of FeS minerals, indicating whether the groundwater is undersaturated, saturated, or supersaturated with respect to a specific phase, thereby predicting its potential for dissolution or precipitation. frontiersin.org

Modeling studies of aquatic environments reveal the complex speciation of dissolved iron. scispace.com In anoxic waters where sulfide is present, calculations often show that aqueous iron(II) sulfide complexes are the dominant iron species. scispace.com In a study of the East River, Colorado, geochemical modeling using PHREEQC predicted that in addition to free Fe²⁺ ions, significant aqueous species included FeCO₃(aq) and FeHCO₃⁺, with Fe(II)-Natural Organic Matter (NOM) complexes also playing a major role. frontiersin.org The models can predict the solubility of various iron minerals simultaneously, helping to identify which phase is likely controlling the dissolved iron concentration. frontiersin.org For example, by comparing the measured Fe(II) concentration against the predicted solubilities of siderite (FeCO₃), amorphous Fe(OH)₂, and pyrite, researchers can deduce the key mineral controls. frontiersin.org However, for accurate modeling, especially for kinetic processes, default database parameters sometimes need to be adjusted to fit field observations of dissolved iron concentrations. upol.cz

Below is a table summarizing key thermodynamic data for iron sulfide species relevant to geochemical modeling.

| Reaction | Log K (at 25 °C) | Source/Context |

|---|---|---|

| FeS (mackinawite) ⇌ Fe²⁺ + S²⁻ | -3.6 ± 0.2 | Solubility product (pKs) consensus value. frontiersin.org |

| FeS₂ (pyrite) ⇌ Fe²⁺ + 2S⁻ | -16.4 ± 1.2 | Solubility product (pKs) consensus value. frontiersin.org |

| FeS (pyrrhotite) + H⁺ ⇌ Fe²⁺ + HS⁻ | 4.648 | Used in Reaktoro reactive transport simulations. researchgate.net |

| FeCO₃ (siderite) ⇌ Fe²⁺ + CO₃²⁻ | -10.89 | Standard value used in models like MIN3P. researchgate.net |

Reactive Transport Modeling of FeS in Environmental Systems

Reactive Transport Models (RTMs) are powerful numerical tools that couple geochemical reactions with physical transport processes (e.g., advection, diffusion, and dispersion). copernicus.orglbl.gov They are essential for simulating the dynamic evolution of chemical species in space and time within complex geological media like aquifers and sediments. lbl.gov RTMs provide a framework to investigate how the formation and dissolution of iron(II) sulfide affect the fate and transport of nutrients and contaminants. copernicus.orgmdpi.com These models have become indispensable for testing hypotheses about subsurface biogeochemical processes that are otherwise difficult to observe directly. researchgate.net

In environmental systems, RTMs are frequently used to simulate the consequences of microbial activity. For example, in anoxic sediments, the microbial reduction of sulfate (B86663) (SO₄²⁻) produces hydrogen sulfide (H₂S), which then reacts with dissolved Fe(II) to precipitate FeS minerals. copernicus.org An emulation-based RTM study of an aquifer in Old Rifle, Colorado, was used to explore the sensitivities of net amorphous FeS and pyrite precipitation to changes in injected fluids designed to stimulate microbial activity. copernicus.org Such models can reveal complex, unanticipated relationships, such as the dependency of pyrite precipitation on the partial pressure of CO₂ (pCO₂) in the injection fluid, which arises from the stoichiometry of microbially mediated reactions. copernicus.org

RTMs are also critical in studying contaminant hydrogeology. One significant application is in modeling arsenic (As) contamination in groundwater. In many aquifer systems, arsenic is naturally released from the reductive dissolution of iron oxides. mdpi.com RTMs can simulate how the subsequent precipitation of iron sulfides acts as a crucial attenuation mechanism, removing dissolved arsenic from the groundwater through co-precipitation. mdpi.com A study implementing a 1D reactive transport model demonstrated this process, incorporating threshold energy for key terminal electron accepting processes like Fe-oxide reduction and sulfate reduction to better capture the biogeochemistry of the system. mdpi.com

The complexity of these models can range from one-dimensional columns to multi-dimensional domains, incorporating extensive networks of equilibrium and kinetic reactions. researchgate.net Software packages like MIN3P, PHREEQC, and Reaktoro are designed to handle these complex scenarios, coupling fluid flow equations with mass balance equations for numerous chemical species. researchgate.netresearchgate.net

The table below outlines typical reactions and parameters included in RTMs for systems involving iron(II) sulfide.

| Process | Governing Reaction/Concept | Typical Model Implementation |

|---|---|---|

| Sulfate Reduction | CH₂O + 0.5SO₄²⁻ → HCO₃⁻ + 0.5HS⁻ | Modeled as a microbially mediated kinetic reaction, often using Monod kinetics. copernicus.orgresearchgate.net |

| FeS Precipitation | Fe²⁺ + HS⁻ → FeS(s) + H⁺ | Implemented as a kinetic or equilibrium reaction. Kinetic rates are adjusted based on experimental or field data. upol.czmdpi.com |

| Fe-Oxide Reduction | CH₂O + 4Fe(OH)₃(s) + 7H⁺ → 4Fe²⁺ + HCO₃⁻ + 10H₂O | Modeled as a bioenergetically constrained kinetic reaction, often a primary driver of Fe(II) release. mdpi.com |

| Solute Transport | Advection-Dispersion Equation | Numerical solution of the partial differential equation governing solute movement with groundwater flow. researchgate.net |

Environmental and Geochemical Significance of Iron Ii Sulfide

Role of FeS in Biogeochemical Cycling of Sulfur and Iron

The biogeochemical cycles of sulfur and iron are intricately linked, and iron(II) sulfide (B99878) stands as a critical intermediate connecting these two elemental pathways. frontiersin.orgnims.go.jp Its formation and subsequent transformations are fundamental processes in anoxic environments, influencing the distribution and availability of both sulfur and iron.